

Spectroscopic Profile of Triphenylphosphine Oxide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Triphenylphosphine Oxide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Triphenylphosphine Oxide** (TPPO), a compound of significant interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **Triphenylphosphine Oxide**. The following tables summarize the key parameters for ^1H , ^{13}C , and ^{31}P NMR spectroscopy.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Triphenylphosphine Oxide**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.68 - 7.63	Multiplet	ortho-Protons (6H)
7.56 - 7.43	Multiplet	meta- & para-Protons (9H)

Note: Chemical shifts are typically reported relative to a standard reference, such as tetramethylsilane (TMS), and can exhibit slight variations depending on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data for **Triphenylphosphine Oxide**

Chemical Shift (δ) ppm	Coupling Constant (J P-C) (Hz)	Assignment
132.7	98.4	C1 (ipso)
131.7	2.6	C4 (para)
130.6	9.3	C2/C6 (ortho)
128.6	11.6	C3/C5 (meta)

Note: The carbon atoms of the phenyl rings are coupled to the phosphorus atom, resulting in characteristic splitting patterns and coupling constants.

Table 3: ^{31}P NMR Spectroscopic Data for **Triphenylphosphine Oxide**

Chemical Shift (δ) ppm
32.0

Note: ^{31}P NMR provides a distinct signal for the phosphorus atom in TPPO, which is highly sensitive to its chemical environment.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **Triphenylphosphine Oxide** is characterized by several key absorption bands.

Data Presentation

Table 4: Key IR Absorption Bands for **Triphenylphosphine Oxide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1190	Strong	P=O stretch
1438	Strong	P-C (phenyl) stretch
3050 - 3080	Medium	C-H (aromatic) stretch
720, 695	Strong	C-H (aromatic) out-of-plane bend

Note: The most characteristic band in the IR spectrum of TPPO is the strong absorption corresponding to the P=O stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Data Presentation

Table 5: Mass Spectrometry Data for **Triphenylphosphine Oxide**

m/z	Relative Intensity (%)	Assignment
278	~57	[M] ⁺ (Molecular ion)
277	100	[M-H] ⁺
201	~20	[M-C ₆ H ₅] ⁺
183	~15	[M-C ₆ H ₅ -O] ⁺
152	~25	[P(C ₆ H ₅) ₂] ⁺
77	~30	[C ₆ H ₅] ⁺

Note: The fragmentation pattern is a key feature for the identification of **Triphenylphosphine Oxide**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental requirements.

NMR Spectroscopy

- **Sample Preparation:** A solution of **Triphenylphosphine Oxide** is prepared by dissolving 5-20 mg of the solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- **Instrumentation:** NMR spectra are typically acquired on a spectrometer operating at a frequency of 300-500 MHz for ^1H NMR.
- **Data Acquisition:**
 - ^1H NMR: The spectrum is acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A greater number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.
 - ^{31}P NMR: The spectrum is acquired with or without proton decoupling. Chemical shifts are referenced to an external standard of 85% H_3PO_4 (0.0 ppm).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

- **Sample Preparation:** A small amount of solid **Triphenylphosphine Oxide** is placed directly onto the ATR crystal.
- **Instrumentation:** An FT-IR spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is first recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is

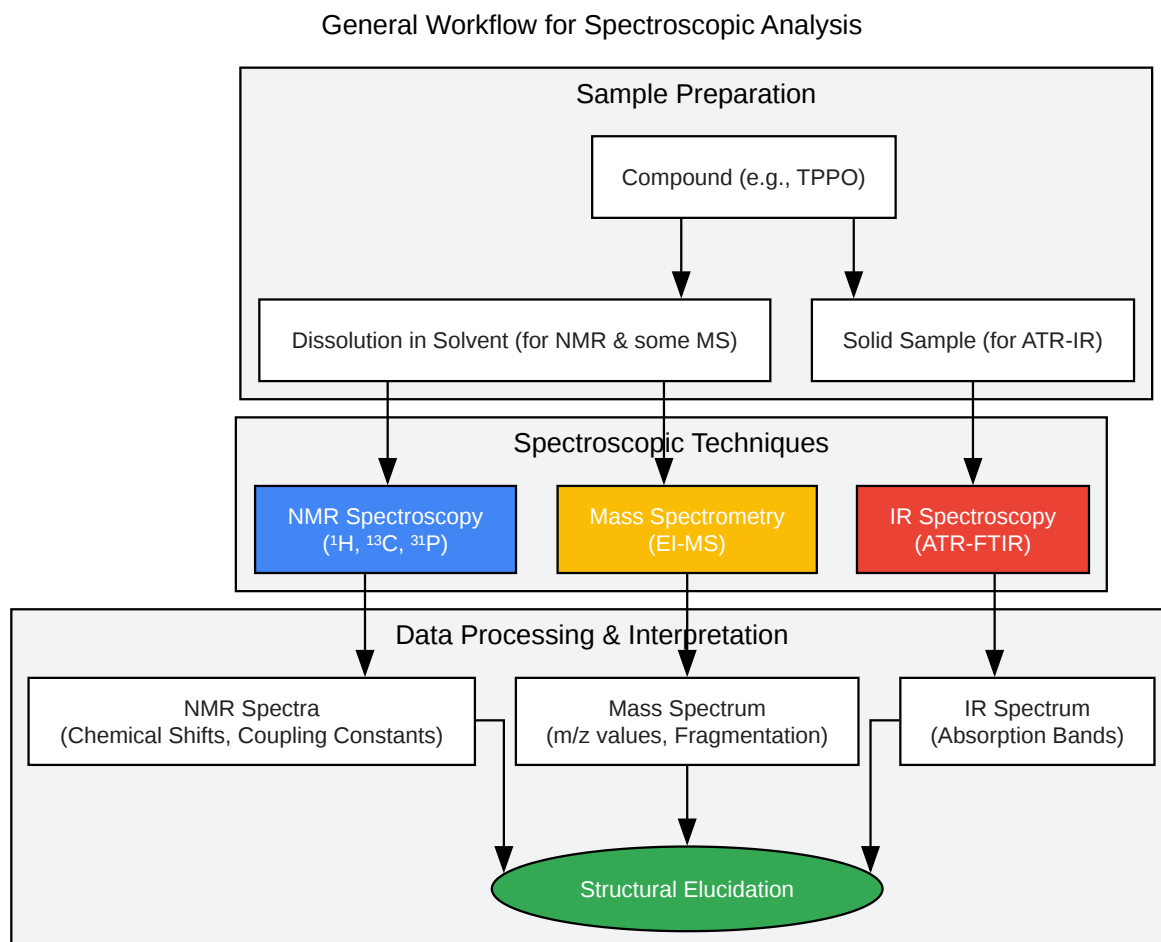
acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Electron Ionization Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of **Triphenylphosphine Oxide** is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.^[1]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Triphenylphosphine Oxide**.



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Caption: Workflow of Spectroscopic Analysis.

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References

- 1. Triphenylphosphine Oxide | C18H15OP | CID 13097 - PubChem [pubchem.ncbi.nlm.nih.gov]
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